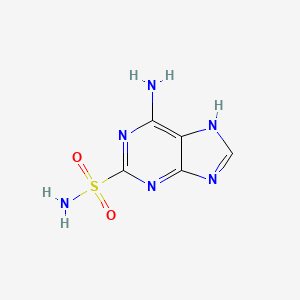

6-amino-7H-purine-2-sulfonamide

Description

Properties

CAS No. |

89323-34-2 |

|---|---|

Molecular Formula |

C5H6N6O2S |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

6-amino-7H-purine-2-sulfonamide |

InChI |

InChI=1S/C5H6N6O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H2,7,12,13)(H3,6,8,9,10,11) |

InChI Key |

BCVILSNVWGSYFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamide Formation via Nucleophilic Aromatic Substitution

One common approach to introduce the sulfonamide group at the 2-position of purines is through nucleophilic aromatic substitution (SNAr) on a 2-halogenated purine intermediate (e.g., 2-fluoro- or 2-chloropurine). This method involves reacting a 2-halopurine with a sulfonamide nucleophile or amine under suitable conditions.

-

- High regioselectivity at the 2-position.

- Allows introduction of various sulfonamide substituents by changing the nucleophile.

Sulfonylation of 2-Aminopurine Derivatives

An alternative method involves sulfonylation of the amino group at position 2 or other nucleophilic sites on purine derivatives.

-

- Reaction of 2-aminopurine or purine derivatives with sulfonyl chlorides (R-SO2Cl) in the presence of a base or catalyst.

- Common sulfonylating agents include methanesulfonyl chloride or aromatic sulfonyl chlorides.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Sulfonylating Agent | R-SO2Cl (e.g., methanesulfonyl chloride) | Used in stoichiometric amounts |

| Catalyst | NMP, DMAC, HMPA, or tertiary amines | Catalytic amounts (few mol%) |

| Temperature | 110–160 °C | Preferably 120–150 °C |

| Time | 3–12 hours | Preferably 3–7 hours |

| Solvent | Polar aprotic solvents | DMAC, NMP commonly used |

Indirect Methods via Halogenated Intermediates and Hydrolysis

Some patented methods describe preparing 2-amino-6-halogenopurines as intermediates, which upon hydrolysis yield the desired sulfonamide derivatives.

-

- Guanine or purine derivatives are halogenated at position 6 using halogenating agents such as phosphorus oxychloride or thionyl chloride.

- Hydrolysis under acidic, neutral, or alkaline conditions converts intermediates to sulfonamide derivatives.

- Reaction temperatures for hydrolysis are typically 0–100 °C, preferably 10–20 °C, with reaction times of 10–20 hours.

-

- Temperature control is critical to minimize by-products such as guanine.

- Isolation of pure products is achieved by filtration or recrystallization.

Representative Synthetic Scheme

| Step | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Guanine or 2-amino purine | Halogenating agent (e.g., POCl3, SOCl2) | 2-amino-6-halogenopurine intermediate |

| 2 | Intermediate from Step 1 | Hydrolysis (acidic or basic, 10–20 °C, 10–20 h) | 6-amino-7H-purine-2-sulfonamide |

| 3 | 2-halopurine derivative | Sulfonamide nucleophile, polar aprotic solvent, heat | 6-amino-7H-purine-2-sulfonamide |

Key Research Findings and Optimization

Microwave-Assisted Synthesis: Microwave heating significantly accelerates nucleophilic substitution reactions on purine scaffolds, reducing reaction times from days to hours without compromising yields.

Catalyst Selection: Use of catalytic amounts of specific amides or tertiary amines enhances sulfonylation efficiency and selectivity, avoiding formation of bis-sulfonylated by-products.

Temperature and Time Optimization: Elevated temperatures (120–150 °C) and moderate reaction times (3–7 hours) are optimal for sulfonamide formation without decomposition or side reactions.

Purification: Crystallization and filtration remain the primary methods for isolating pure 6-amino-7H-purine-2-sulfonamide, with careful control of reaction parameters to minimize impurities.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-halopurine + sulfonamide nucleophile, heat | High regioselectivity, versatile | Requires halogenated intermediate |

| Sulfonylation of Aminopurines | 2-aminopurine + sulfonyl chloride + catalyst | Direct sulfonamide formation | High temperature needed |

| Halogenation + Hydrolysis | Guanine + halogenating agent + hydrolysis | Economical, scalable | Longer reaction times, by-products |

Chemical Reactions Analysis

Types of Reactions

6-amino-7H-purine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like m-CPBA.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: m-CPBA is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is a typical reducing agent.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfonamide derivatives, while reduction with sodium borohydride can produce amine derivatives.

Scientific Research Applications

While the search results do not offer information specifically for the applications of "6-amino-7H-purine-2-sulfonamide," they do provide insight into related compounds, their applications, and relevant chemical properties that can help infer the applications of "6-amino-7H-purine-2-sulfonamide."

Scientific Research Applications

6-chloro-7H-purine-2-sulfonamide, a related compound, has several scientific research applications:

- Chemistry It is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.

- Biology It is studied for potential antiviral and antibacterial properties, making it a candidate for drug development.

- Medicine It is investigated for potential therapeutic applications, including its use as an antimicrobial agent.

- Industry It is utilized in the production of pharmaceuticals and other chemical products.

Potential Therapeutic Applications of Sulfonamide Derivatives

Sulfonamide derivatives exhibit antitumor activity and display various mechanisms of action, such as alteration of cell cycle distribution . They are also used as carbonic anhydrase inhibitors, antibacterial, anti-inflammatory, analgesic, hypoglycemic, antifungal, and antiviral agents .

Antimicrobial Activity

Nitrogen-containing heterocycles have demonstrated antimicrobial activity . For example, certain compounds have been evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

Purine Derivatives

Purine derivatives are known for their roles in cellular processes, while benzo[d]thiazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

Additional Considerations

- Mechanism of Action The mechanism of action of 6-chloro-7H-purine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria.

- ADMET Properties The distribution of sulfonamide derivatives in plasma is considered very good, but there can be issues with blood–brain barrier penetration, which may affect the compound's effectiveness for central nervous system targets .

- Synthesis and Biological Significance Mannich bases of purine derivatives have been synthesized and evaluated for biological significance, demonstrating antibacterial activity . These Mannich bases are less toxic compared to their parent sulfonamides and could be used as efficient drugs with minimal side effects .

Mechanism of Action

The mechanism of action of 6-amino-7H-purine-2-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This bacteriostatic effect makes it an effective antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The sulfonamide group distinguishes 6-amino-7H-purine-2-sulfonamide from other purine derivatives. Below is a comparison with structurally related compounds:

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.